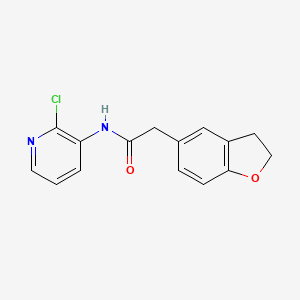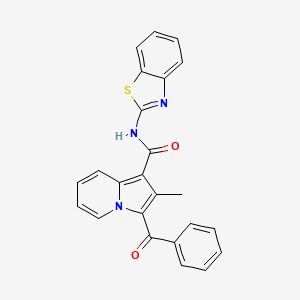
5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C20H16Br2N6O3 . This compound is notable for its unique structure, which combines a brominated hydroxybenzaldehyde moiety with a purine derivative, linked via a hydrazone bond. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones under strong oxidizing conditions.
Reduction: The hydrazone bond can be reduced to form the corresponding amine.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone bond allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the brominated benzaldehyde moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .
Comparación Con Compuestos Similares
Similar compounds include other hydrazones derived from 5-bromo-2-hydroxybenzaldehyde and various purine derivativesFor example, hydrazones derived from different purine derivatives may have varying degrees of enzyme inhibition or anticancer activity .
Propiedades
Fórmula molecular |
C18H21BrN6O3 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+ |
Clave InChI |
DBTJTCGBKVYHBF-KEBDBYFISA-N |
SMILES isomérico |
CCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
SMILES canónico |
CCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B15284006.png)

![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B15284029.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
![N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B15284042.png)
![4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine](/img/structure/B15284049.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284055.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl 4-fluorobenzyl ether](/img/structure/B15284075.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B15284083.png)
![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)
